molecular formula C23H29ClN2O2 B11376544 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11376544
M. Wt: 400.9 g/mol
InChI Key: HVYAJLGHIGRSKE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a chlorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the tert-butylbenzamide core: This can be achieved by reacting tert-butylamine with benzoyl chloride under basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base.

    Attachment of the morpholine ring: The final step includes the reaction of the intermediate with morpholine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-fluorophenyl)benzamide
  • 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide
  • 4-tert-butyl-N-(2-chlorophenyl)benzamide

Uniqueness

4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

4-tert-butyl-N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C23H29ClN2O2/c1-23(2,3)19-8-4-18(5-9-19)22(27)25-16-21(26-12-14-28-15-13-26)17-6-10-20(24)11-7-17/h4-11,21H,12-16H2,1-3H3,(H,25,27)

InChI Key

HVYAJLGHIGRSKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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